Spectral Separation for Multiplexing: 2Abz/Dnp vs. 5-FAM/QXL 520 C1s Substrates
The 2Abz/Dnp FRET pair of 2Abz-SLGRKIQIK(Dnp)-NH2 operates with excitation and emission maxima of 320 nm and 420 nm, respectively, placing it in the UV-blue spectral region [1]. This is markedly distinct from the visible-spectrum 5-FAM/QXL 520 variant of the identical peptide sequence (ex/em: 490/520 nm) [2]. This spectral differentiation is not trivial; it allows 2Abz-SLGRKIQIK(Dnp)-NH2 to be multiplexed with green-fluorescent reporters or with the 5-FAM-based substrate itself for orthogonal detection of protease activity in the same well, a capability not possible when using visible-range FRET pairs alone.
| Evidence Dimension | Spectral Overlap (Excitation/Emission Maxima) |
|---|---|
| Target Compound Data | Ex 320 nm / Em 420 nm |
| Comparator Or Baseline | 5-FAM-SLGRKIQIK(QXL 520)-NH2: Ex 490 nm / Em 520 nm |
| Quantified Difference | Minimal spectral overlap; UV-excitation vs. visible excitation enables parallel assays without cross-talk. |
| Conditions | Vendor-reported spectral properties in aqueous buffer; actual values may shift slightly with buffer composition. |
Why This Matters
Enables cost-effective multiplexing of C1s activity assays with other fluorescent readouts, increasing data density per well and reducing total experiment time.
- [1] AnaSpec. Cls Substrate, C2 (Abz/Dnp) Product Page. Retrieved April 17, 2026. View Source
- [2] AnaSpec. Cls Substrate, C2 (5-FAM/QXL 520) Product Page. Retrieved April 17, 2026. View Source
